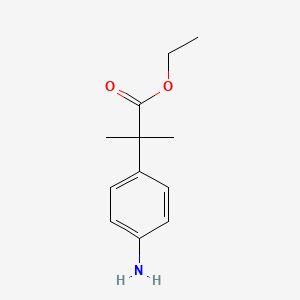

Ethyl 2-(4-aminophenyl)-2-methylpropanoate

Vue d'ensemble

Description

Ethyl 2-(4-aminophenyl)-2-methylpropanoate is an analytical reference standard that is structurally similar to known opioids . It is an important amine compound for the study of reductive amination with 3-deoxy-d-mannuronic acid (Kdo) and for the synthesis of new heat-resistant biopolyureas by fermentation techniques .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of this compound is complex. The copolymers were synthesized via the living cationic polymerization of 2-ethyl-2-oxazoline (ETOX) and 2-(4-aminophenyl)-2-oxazoline (APOX). The molecular characteristics of the prepared copolymers predicted the presence of side–transfer reactions of the growing chain with the amino group of APOX .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, 4- (2-Aminoethyl)aniline has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk. It has also been used as a reagent in polycondensation reactions .Applications De Recherche Scientifique

Crystal Packing and Interactions

Ethyl 2-(4-aminophenyl)-2-methylpropanoate and its derivatives have been studied for their unique crystal packing characteristics. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates rare N⋯π interactions, forming zigzag double-ribbons in its crystal structure through hydrogen bonds and non-hydrogen bonding interactions (Zhang, Wu, & Zhang, 2011). Similarly, an unusual C⋯π interaction of non-hydrogen bond type was observed in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting the complexity of molecular interactions in these compounds (Zhang, Tong, Wu, & Zhang, 2012).

Potential Bioactivity

Compounds similar to this compound have been explored for their potential bioactivity. Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate has been synthesized and investigated for its analgesic and antidyslipidemic properties, showing promise in preliminary in silico screenings for various bioactivities including antidiabetic and anti-inflammatory effects (Navarrete-Vázquez et al., 2011).

Synthetic Methodologies

Research has also focused on the synthesis and characterization of compounds structurally related to this compound. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate was optimized using hydrazine hydrate reduction, showcasing a stable, high-yield process suitable for industrial production (Qiao-yun, 2012). Another study involved the synthesis of highly substituted unnatural α-amino esters via a regiocontrolled and diastereoselective Pd(II)-catalyzed three-component coupling, demonstrating the compound's utility in synthetic chemistry (Hopkins & Malinakova, 2007).

Materials Science Applications

In materials science, novel amphiphilic copolymers based on 2-oxazolines containing a free amino group, which are related to the structure of this compound, were synthesized for potential use in bioimmunological applications. These copolymers are designed for the immobilization of biosubstances, such as drugs, proteins, or polysaccharides, due to their high concentration of free amino groups (Kronek et al., 2010).

Safety and Hazards

Ethyl 2-(4-aminophenyl)-2-methylpropanoate is considered hazardous. It can cause severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as apnea (n6-[2-(4-aminophenyl)ethyl]adenosine), have been found to act as non-selective agonists of the adenosine a3 receptors .

Mode of Action

For instance, APNEA (N6-[2-(4-Aminophenyl)ethyl]adenosine) potentiates the anticonvulsive action of certain drugs against electroconvulsions .

Biochemical Pathways

For example, a compound with a similar structure, 4APEA, was produced by fermentation using genetically engineered Escherichia coli .

Pharmacokinetics

administration to rats at doses of 270 and 540 μg/kg .

Result of Action

For instance, APNEA (N6-[2-(4-Aminophenyl)ethyl]adenosine) has been found to potentiate the anticonvulsive action of certain drugs .

Action Environment

The excitation wavelength dependence of the steady-state and time-resolved emission spectra of a similar compound, ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (eaadcy), has been examined in tetrahydrofuran (thf) at room temperature .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the fermentation process by genetically engineered Escherichia coli to produce 4APEA, a potential monomer for polymers and advanced materials .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Metabolic Pathways

It is known that this compound can interact with certain enzymes or cofactors

Propriétés

IUPAC Name |

ethyl 2-(4-aminophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWOMLYAERSUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

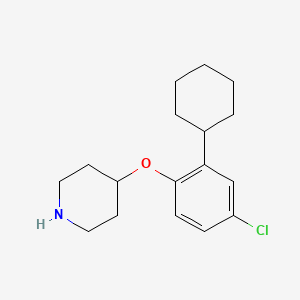

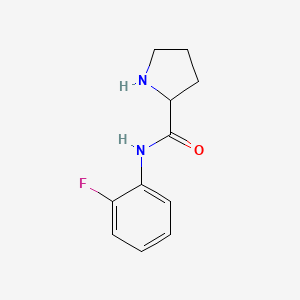

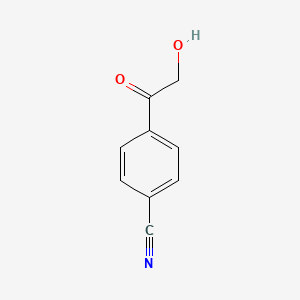

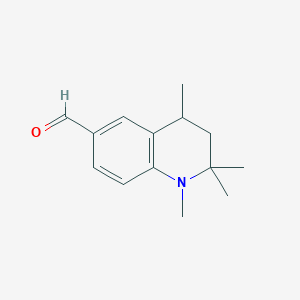

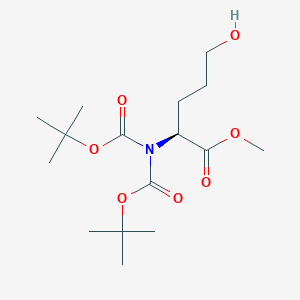

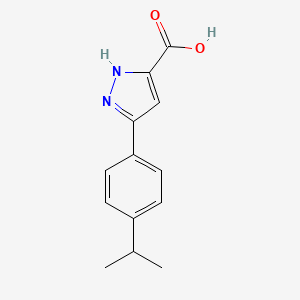

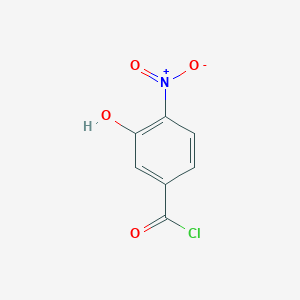

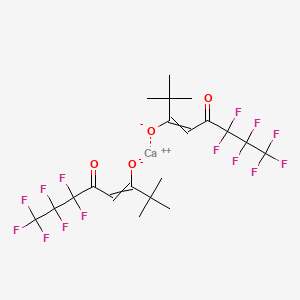

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid](/img/structure/B3132444.png)

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)